molecular formula C17H14ClN3O2 B2751980 N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide CAS No. 878424-89-6

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide

Cat. No. B2751980
CAS RN: 878424-89-6
M. Wt: 327.77
InChI Key: QNZSFOBGFFAXKH-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . They can be synthesized via many different methods of synthetic strategies, including the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions, including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .


Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .

Scientific Research Applications

Anticancer Activity

A study by El Rayes et al. (2019) on derivatives of quinoxalin-2-ylsulfanyl propanamides revealed significant antiproliferative activity against human HCT-116 and MCF-7 cell lines. This research underscores the potential of quinoxaline derivatives as scaffolds for developing peptidomimetic anticancer drugs. The antiproliferative activity was tested against two human cancer cell lines, with several compounds exhibiting IC50 values in low microgram per milliliter ranges, indicative of their potent anticancer properties compared to the reference drug doxorubicin El Rayes et al., 2019.

Corrosion Inhibition

Quinoxaline derivatives have been investigated for their corrosion inhibition efficiency. Olasunkanmi and Ebenso (2019) demonstrated that two quinoxaline-based propanones significantly reduced the corrosion rate of mild steel in hydrochloric acid, acting as mixed-type inhibitors. These findings suggest applications in materials science, particularly in corrosion protection strategies Olasunkanmi & Ebenso, 2019.

Fluorescent Tagging

A novel fluorescent quinoxalinylium derivative was synthesized by Koner and Ray (2008), offering potential applications in drug development or biological imaging. The compound emits at 580 nm upon excitation at 470 nm, with a quantum yield estimated at 0.23, highlighting its utility as a fluorophore Koner & Ray, 2008.

Antimicrobial and Antiprotozoal Activities

Patel et al. (2017) synthesized and evaluated a series of N-substituted phenyl quinoxaline oxadiazole hybrids, revealing promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. Such compounds could lead to the development of new treatments for infectious diseases, particularly in combating drug-resistant strains Patel et al., 2017.

Future Directions

Quinoxaline derivatives have been the subject of much research due to their diverse pharmacological activities. Future research may focus on developing new synthetic strategies and exploring their potential uses in various fields .

properties

IUPAC Name

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZSFOBGFFAXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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